molecular formula C11H12N2OS B13971525 5-(4-Ethoxyphenyl)thiazol-2-amine

5-(4-Ethoxyphenyl)thiazol-2-amine

Cat. No.: B13971525
M. Wt: 220.29 g/mol
InChI Key: GAHGPLGRVMPKCG-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with an ethoxyphenyl group at the 5-position and an amine group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-haloketones with thiourea under basic conditions . For example, 4-ethoxybenzaldehyde can be reacted with thiourea and bromine to form the desired thiazole derivative.

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Ethoxyphenyl)thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylthiazole-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Chlorophenylthiazole-2-amine: Contains a chlorine atom instead of an ethoxy group.

    4-Bromophenylthiazole-2-amine: Features a bromine atom in place of the ethoxy group.

Uniqueness

5-(4-Ethoxyphenyl)thiazol-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2OS/c1-2-14-9-5-3-8(4-6-9)10-7-13-11(12)15-10/h3-7H,2H2,1H3,(H2,12,13)

InChI Key

GAHGPLGRVMPKCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(S2)N

Origin of Product

United States

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